2-(2,5-Dibromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organic compound notable for its applications in organic synthesis and materials science. This compound features a complex structure that includes a dibromothiophene moiety and a boron-containing dioxaborolane ring. The full chemical name reflects its intricate molecular architecture, which is crucial for its functionality in various scientific applications.
The synthesis of 2-(2,5-Dibromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods:
Technical details often include the use of specific solvents (such as tetrahydrofuran or dimethylformamide) under controlled temperatures to optimize yield and selectivity during synthesis.
The molecular structure of 2-(2,5-Dibromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be represented by its molecular formula . Key structural features include:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 367.9 g/mol |
IUPAC Name | 2-(3,4-dibromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
SMILES Representation | CC1(C)OB(C2=C(Br)C(Br)=CS2)OC1(C)C |
The reactivity of 2-(2,5-Dibromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its boron atom and the presence of bromine substituents. Key reactions include:
Technical details regarding these reactions often involve the use of palladium catalysts and specific ligands to enhance reaction efficiency and selectivity .
The mechanism by which 2-(2,5-Dibromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts in chemical reactions typically involves:
Data from studies indicate that these mechanisms are crucial for achieving high yields in synthetic applications involving this compound .
The physical and chemical properties of 2-(2,5-Dibromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are essential for understanding its behavior in various environments:
Relevant data indicates that proper handling and storage conditions are necessary to maintain stability due to potential reactivity with moisture or air .
The scientific uses of 2-(2,5-Dibromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are diverse:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: